1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone -

1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone

Catalog Number: EVT-4669323
CAS Number:
Molecular Formula: C23H26N4O2
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N2,N4-bis(3-methylphenyl)-5-fluoro-2,4-pyrimidinediamine (R092788) []

Compound Description: N2,N4-bis(3-methylphenyl)-5-fluoro-2,4-pyrimidinediamine (R092788) is a pyrimidinediamine derivative mentioned as a compound excluded from a patent covering 2,4-pyrimidinediamine compounds with potential applications in treating neoplastic diseases, inflammatory disorders, and immune system conditions. []

Relevance: While not directly structurally analogous to 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(2-furyl)benzyl]methanamine, its inclusion in a patent discussing substituted pyrimidinediamines highlights a class of compounds with potential biological activity, emphasizing the significance of exploring structural variations within heterocyclic systems for therapeutic purposes. Both R092788 and 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(2-furyl)benzyl]methanamine contain substituted aromatic rings (phenyl and pyridinyl, respectively) linked to a diamine core structure (pyrimidine and piperazine, respectively). []

N2,N4-bis(3-chlorophenyl)-5-fluoro-2,4-pyrimidinediamine (R067962) []

Compound Description: N2,N4-bis(3-chlorophenyl)-5-fluoro-2,4-pyrimidinediamine (R067962) is another pyrimidinediamine derivative listed as an excluded compound in the patent mentioned above. []

Relevance: Similar to R092788, the exclusion of R067962 underscores the importance of structural variations within pyrimidinediamines for achieving specific biological activities. Both R067962 and 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(2-furyl)benzyl]methanamine feature substituted aromatic rings (chlorophenyl and pyridinyl, respectively) attached to a diamine core (pyrimidine and piperazine, respectively). []

N2,N4-bis(2,5-dimethylphenyl)-5-fluoro-2,4-pyrimidinediamine (R067963) []

Compound Description: N2,N4-bis(2,5-dimethylphenyl)-5-fluoro-2,4-pyrimidinediamine (R067963) is a pyrimidinediamine derivative excluded from the patent focusing on 2,4-pyrimidinediamine compounds. []

Relevance: The exclusion of R067963 further highlights the significance of specific substituent patterns on the pyrimidinediamine core for desired therapeutic properties. Both R067963 and 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(2-furyl)benzyl]methanamine share a common structural theme of substituted aromatic rings (dimethylphenyl and pyridinyl, respectively) connected to a diamine scaffold (pyrimidine and piperazine, respectively). []

N2,N4-bis(3,4-dimethylphenyl)-5-fluoro-2,4-pyrimidinediamine (R067964) []

Compound Description: N2,N4-bis(3,4-dimethylphenyl)-5-fluoro-2,4-pyrimidinediamine (R067964) represents another pyrimidinediamine derivative excluded from the patent regarding 2,4-pyrimidinediamine compounds. []

Relevance: The exclusion of R067964 emphasizes the impact of substituent positioning on the pyrimidinediamine scaffold for achieving specific biological activities. Similar to the previous compounds, R067964 and 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(2-furyl)benzyl]methanamine both contain substituted aromatic rings (dimethylphenyl and pyridinyl, respectively) linked to a diamine core structure (pyrimidine and piperazine, respectively). []

N2,N4-bis(2,4-dimethylphenyl)-5-fluoro-2,4-pyrimidinediamine (R070791) []

Compound Description: N2,N4-bis(2,4-dimethylphenyl)-5-fluoro-2,4-pyrimidinediamine (R070791) is a pyrimidinediamine derivative mentioned as an excluded compound in the patent concerning 2,4-pyrimidinediamine compounds. []

Relevance: The exclusion of R070791 further highlights the importance of specific substituent arrangements on the pyrimidinediamine scaffold for achieving desired therapeutic properties. R070791 and 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(2-furyl)benzyl]methanamine both feature substituted aromatic rings (dimethylphenyl and pyridinyl, respectively) connected to a diamine core structure (pyrimidine and piperazine, respectively). []

N2,N4-bis(3-bromophenyl)-5-fluoro-2,4-pyrimidinediamine (R008958) []

Compound Description: N2,N4-bis(3-bromophenyl)-5-fluoro-2,4-pyrimidinediamine (R008958) is a pyrimidinediamine derivative listed as an excluded compound in the patent concerning 2,4-pyrimidinediamine compounds. []

Relevance: The exclusion of R008958 emphasizes the impact of specific substituents (in this case, bromine) on the pyrimidinediamine core for desired therapeutic properties. Like the previous compounds, R008958 and 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(2-furyl)benzyl]methanamine both contain substituted aromatic rings (bromophenyl and pyridinyl, respectively) linked to a diamine core (pyrimidine and piperazine, respectively). []

N2,N4-bis[(3-chloro-4-methoxyphenyl)]-5-fluoro-2,4-pyrimidinediamine []

Compound Description: N2,N4-bis[(3-chloro-4-methoxyphenyl)]-5-fluoro-2,4-pyrimidinediamine is another pyrimidinediamine derivative mentioned as an excluded compound in the patent discussing 2,4-pyrimidinediamine compounds. []

Relevance: The exclusion of this compound further demonstrates the importance of specific substitution patterns on the pyrimidinediamine scaffold for achieving desired biological activities. Both this compound and 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(2-furyl)benzyl]methanamine possess substituted aromatic rings (chloromethoxyphenyl and pyridinyl, respectively) attached to a diamine core (pyrimidine and piperazine, respectively). []

(3-exo)-8-benzoyl-N-(((2S)7-chloro-2,3-dihydro-1,4-benzodioxin-1-yl)methyl)-8-azabicyclo(3.2.1)octane-3-methanamine (SSR181507) []

Compound Description: (3-exo)-8-benzoyl-N-(((2S)7-chloro-2,3-dihydro-1,4-benzodioxin-1-yl)methyl)-8-azabicyclo(3.2.1)octane-3-methanamine (SSR181507) is a novel antipsychotic with serotonin 5-hydroxytryptamine (5-HT)1A receptor activation properties. [] It exhibits therapeutic potential for treating negative symptoms and cognitive deficits in schizophrenia by modulating cerebral dopamine and serotonin levels. []

Relevance: SSR181507 and 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(2-furyl)benzyl]methanamine share a common structural feature: both molecules possess a nitrogen-containing heterocyclic core (azabicyclooctane in SSR181507 and piperazine in 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(2-furyl)benzyl]methanamine) that is linked to substituted aromatic rings. [] This structural similarity suggests a potential shared interest in exploring these compounds within the context of neurological and psychiatric disorders.

1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine (SLV313) []

Compound Description: 1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine (SLV313) is another novel antipsychotic that activates 5-HT1A receptors. [] Like SSR181507, its activity is associated with improved treatment of negative symptoms and cognitive impairments. []

Relevance: SLV313 exhibits a direct structural similarity to 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(2-furyl)benzyl]methanamine. Both compounds feature a piperazine ring that is directly attached to a substituted pyridine ring. [] This shared structural motif underscores the importance of piperazine-substituted pyridines in modulating neurological function and highlights the relevance of exploring these compounds for therapeutic applications.

Properties

Product Name

1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone

IUPAC Name

1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C23H26N4O2/c1-18(28)26-11-13-27(14-12-26)23-20(7-4-10-25-23)17-24-16-19-6-2-3-8-21(19)22-9-5-15-29-22/h2-10,15,24H,11-14,16-17H2,1H3

InChI Key

MVXKOXUITSOYOK-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNCC3=CC=CC=C3C4=CC=CO4

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNCC3=CC=CC=C3C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.